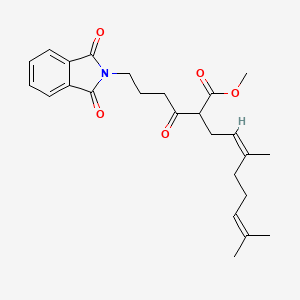

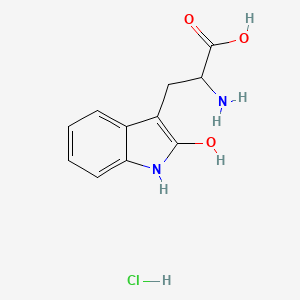

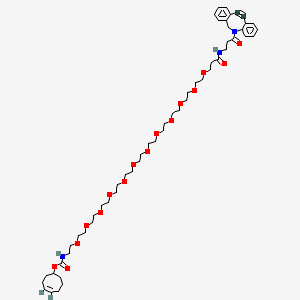

![molecular formula C24H30O9 B12311811 [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound is part of a larger family of sesquiterpene lactones known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Eupalinolide I can be synthesized through various methods, including high-speed counter-current chromatography (HSCCC) and ethanol reflux extraction. The HSCCC method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a specific ratio . The ethanol reflux extraction method includes reduced pressure concentration, macroporous resin column chromatography, and C18 reversed-phase chromatography .

Industrial Production Methods

Industrial production of eupalinolide I typically involves large-scale extraction from Eupatorium lindleyanum using ethanol as a solvent. The extract is then subjected to various chromatographic techniques to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Eupalinolide I undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterase and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation of eupalinolide I . The reactions typically occur under physiological conditions, such as in human liver microsomes .

Major Products

The major products formed from these reactions include various metabolites that retain the biological activity of the parent compound .

Applications De Recherche Scientifique

Eupalinolide I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mécanisme D'action

Eupalinolide I exerts its effects through various molecular targets and pathways. It induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells . The compound also inhibits the gene expression of pro-inflammatory factors, including IL-1β, TNFα, COX-2, and iNOS .

Comparaison Avec Des Composés Similaires

Similar Compounds

Eupalinolide A: Another sesquiterpene lactone with anti-inflammatory and antitumor effects.

Eupalinolide B: A cis-trans isomer of eupalinolide A with similar biological activities.

Eupalinolide J: Known for its anticancer activity via the STAT3 and Akt signaling pathways.

Uniqueness

Eupalinolide I is unique due to its specific molecular structure and the distinct pathways it modulates. Unlike its analogs, eupalinolide I has shown a unique ability to induce autophagy and inhibit specific pro-inflammatory genes .

Propriétés

Formule moléculaire |

C24H30O9 |

|---|---|

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

[(6E,10Z)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+ |

Clé InChI |

HPWMABTYJYZFLK-BRWGGNOOSA-N |

SMILES isomérique |

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

SMILES canonique |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octan-6-amine, trifluoroacetic acid](/img/structure/B12311741.png)

![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)

![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)

![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)